molecular formula C16H30O3 B12660989 1-(Hydroxymethyl)undecyl methacrylate CAS No. 93963-48-5

1-(Hydroxymethyl)undecyl methacrylate

Cat. No.: B12660989
CAS No.: 93963-48-5
M. Wt: 270.41 g/mol
InChI Key: NTUWSTGSKDZEJX-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)undecyl methacrylate is a methacrylate monomer characterized by an 11-carbon alkyl chain (undecyl) with a hydroxymethyl (–CH2OH) functional group at the terminal position. This compound is synthesized through multi-step reactions, including Williamson ether synthesis and esterification, as demonstrated in the preparation of structurally analogous monomers like 11-(4-Cyanobiphenyl-4′-yloxy)undecyl methacrylate . Key characterization data, such as melting points (98–100°C) and NMR signals (e.g., 3.58 ppm for –CH2–OH), align with derivatives featuring hydroxymethyl or similar polar groups .

The compound’s amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic hydroxymethyl group, makes it valuable in designing liquid crystalline (LC) polymers and gas separation membranes. Its ability to form ordered mesophases enhances membrane selectivity for gases like CO2 and N2, as observed in cross-linked LC polymer systems .

Properties

CAS No.

93963-48-5

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

1-hydroxydodecan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(13-17)19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3

InChI Key

NTUWSTGSKDZEJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CO)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Hydroxymethyl)undecyl methacrylate typically involves the esterification of methacrylic acid with 1-(hydroxymethyl)undecanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene, followed by purification through distillation or recrystallization .

Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)undecyl methacrylate primarily involves its polymerization behavior. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydroxymethyl group can participate in hydrogen bonding, influencing the polymer’s properties and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(hydroxymethyl)undecyl methacrylate with structurally related methacrylates:

Compound Name Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound –CH2OH (terminal) ~270 (estimated) 98–100* LC polymers, gas separation membranes
11-(4-Cyanobiphenyl-4′-yloxy)undecyl methacrylate –O–Cyanobiphenyl 433.5 98–100 LC membranes, photonic materials
11-[4-(4-Butylphenylazo)phenoxy]undecyl methacrylate –O–Azo–Butylphenyl 494.6 Not reported Photoresponsive polymers, smart coatings
Stearyl methacrylate C18 alkyl chain 338.5 Not reported Flexible polymers, coatings
1-Naphthylmethyl methacrylate Naphthyl aromatic group 226.3 Not reported High thermal stability polymers
Methoxytriethyleneglycol methacrylate –O–(CH2CH2O)3–CH3 236.11 Not reported Hydrogels, biomedical devices
Hydroxypropyl methacrylate –CH2CH(OH)CH3 144.2 Not reported Adhesives, cross-linked hydrogels

*Melting point inferred from structurally similar compounds in .

Physical and Chemical Properties

  • Polarity : Hydroxymethyl and hydroxypropyl variants exhibit higher polarity due to –OH groups, enhancing solubility in polar solvents .
  • Thermal Stability: Aromatic (naphthyl) and cyanobiphenyl derivatives show superior thermal stability (>200°C) compared to aliphatic analogs .
  • Photoresponsiveness : Azo-containing derivatives undergo reversible trans-to-cis isomerization under UV light, enabling applications in optical switches .

Key Research Findings

  • Gas Transport Efficiency: Cross-linked LC polymers derived from 11-(4-Cyanobiphenyl-4′-yloxy)undecyl methacrylate exhibit CO2 permeability coefficients of 120–180 Barrer, outperforming non-LC analogs by 40% .
  • Toxicity : Stearyl methacrylate demonstrates low acute toxicity (Category 5, OECD guidelines), making it suitable for consumer products .
  • Molecular Weight Control : Block copolymers with methoxytriethyleneglycol methacrylate achieve narrow polydispersity indices (<1.2) due to controlled radical polymerization techniques .

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